



The Chemical Architecture and Bioactivity of Ciwujianoside C3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|------------------|-----------|
| Compound Name: | Ciwujianoside C3 | |
| Cat. No.: | B15611439 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C3, a notable triterpenoid saponin, has garnered significant interest within the scientific community for its pronounced anti-inflammatory properties. Isolated from the leaves of Acanthopanax species, this natural compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive examination of the chemical structure, biological activity, and underlying mechanisms of action of **Ciwujianoside C3**, with a focus on its potential in drug discovery and development.

Chemical Structure and Properties

Ciwujianoside C3 is a complex glycoside of oleanolic acid. Its systematic IUPAC name is (3β) -O-6-deoxy- α -L-mannopyranosyl- $(1 \rightarrow 4)$ -O- β -D-glucopyranosyl- $(1 \rightarrow 6)$ - β -D-glucopyranosyl ester 3- $(\alpha$ -L-arabinopyranosyloxy)olean-12-en-28-oic acid. The chemical identity of **Ciwujianoside C3** is further defined by the following identifiers:

CAS Number: 114906-74-0

Molecular Formula: C53H86O21

• Molecular Weight: 1059.24 g/mol



SMILES:OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)O)O)--INVALID-LINK-[C@H]2O)O[C@H]2OC--INVALID-LINK----INVALID-LINK---[C@H]3O)O[C@H]3OC([C@]45-INVALID-LINK--(C)CC5)([H])C6=CC--INVALID-LINK--(--INVALID-LINK----INVALID-LINK-CO8)O)O)CC7)C)([H])CC9)C)([H])[C@]9(C)[C@]6(C)CC4)=O

The structure consists of a pentacyclic triterpenoid aglycone, oleanolic acid, linked to a branched oligosaccharide chain at the C-3 position and an ester-linked glucose moiety at the C-28 position.

Table 1: Physicochemical Properties of Ciwujianoside C3

| Property | Value |
|-------------------|---------------|
| CAS Number | 114906-74-0 |
| Molecular Formula | C53H86O21 |
| Molecular Weight | 1059.24 g/mol |

Spectroscopic Data

Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectra and high-resolution mass spectrometry (HRMS) data for **Ciwujianoside C3** are essential for its unambiguous identification and structural confirmation. While comprehensive raw spectral data for **Ciwujianoside C3** are not widely available in the public domain, the structural elucidation would have relied on a combination of these techniques, including 1D and 2D NMR experiments (¹H-¹H COSY, HSQC, HMBC) and mass spectrometry to determine the connectivity of the sugar residues and their attachment points to the aglycone.

Experimental Protocols Isolation of Ciwujianoside C3 from Acanthopanax henryi

A general procedure for the extraction and isolation of **Ciwujianoside C3** from the leaves of Acanthopanax henryi involves the following steps:

 Extraction: The dried and powdered leaves are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a



crude extract.

- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Chromatographic Purification: The n-butanol fraction, which is typically enriched with saponins, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure
 Ciwujianoside C3.

In Vitro Anti-inflammatory Activity Assays

The anti-inflammatory effects of **Ciwujianoside C3** have been investigated using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. Key experimental protocols are detailed below:

Cell Culture and Treatment: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of **Ciwujianoside C3** for 1 hour before stimulation with LPS (1 µg/mL).

Measurement of Nitric Oxide (NO) Production: NO production in the culture medium is assessed using the Griess reagent. Briefly, 100 μ L of cell culture supernatant is mixed with 100 μ L of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines: The concentrations of tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2),



phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, total p38, and β-actin. After washing, the membranes are incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to quantify the relative mRNA expression levels.

Anti-inflammatory Mechanism and Signaling Pathways

Ciwujianoside C3 exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, **Ciwujianoside C3** has been shown to inhibit the production of pro-inflammatory mediators, including NO, prostaglandin E_2 (PGE₂), TNF- α , and IL-6.[1] This inhibition is a direct consequence of the downregulation of the expression of iNOS and COX-2 at both the protein and mRNA levels.[1]

The primary mechanism underlying these effects is the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. By interfering with TLR4 activation by LPS, **Ciwujianoside C3** prevents the downstream activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), and the subsequent activation of the nuclear factor-kappa B (NF-kB) signaling pathway. The inhibition of NF-kB activation prevents its translocation to the nucleus, thereby repressing the transcription of genes encoding pro-inflammatory mediators.

Table 2: Quantitative Data on the Anti-inflammatory Effects of **Ciwujianoside C3** on LPS-stimulated RAW 264.7 Macrophages

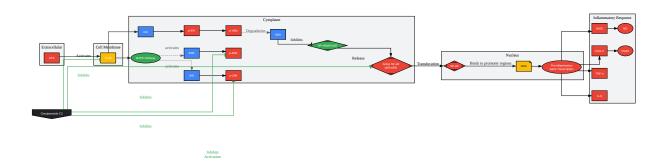


| Parameter | Concentration of Ciwujianoside C3 | % Inhibition (relative to LPS control) |
|--------------------------|-----------------------------------|--|
| NO Production | 10 μΜ | ~30% |
| 20 μΜ | ~55% | |
| 40 μΜ | ~80% | _ |
| TNF-α Production | 10 μΜ | ~25% |
| 20 μΜ | ~50% | |
| 40 μΜ | ~75% | _ |
| IL-6 Production | 10 μΜ | ~35% |
| 20 μΜ | ~60% | |
| 40 μΜ | ~85% | |
| iNOS Protein Expression | 40 μΜ | Significantly reduced |
| COX-2 Protein Expression | 40 μΜ | Significantly reduced |
| p-ERK Phosphorylation | 40 μΜ | Significantly reduced |
| p-JNK Phosphorylation | 40 μΜ | Significantly reduced |

Note: The percentage inhibition values are approximate and derived from published graphical data for illustrative purposes.

Signaling Pathway and Experimental Workflow Diagrams

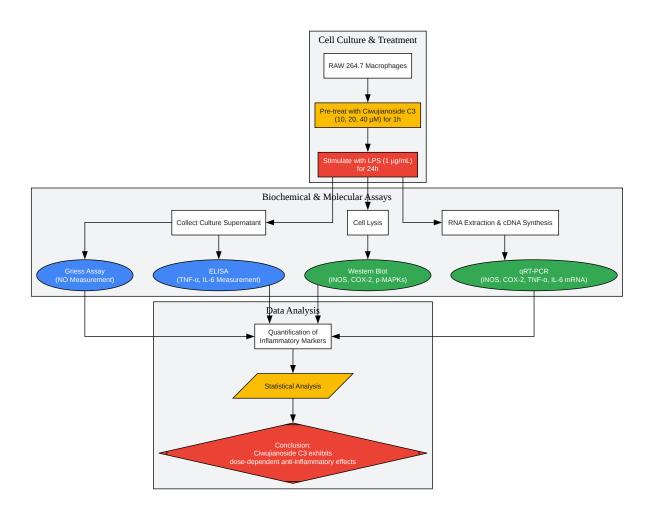




Click to download full resolution via product page

Caption: Anti-inflammatory signaling pathway of Ciwujianoside C3.





Click to download full resolution via product page



Caption: Experimental workflow for evaluating the anti-inflammatory activity of **Ciwujianoside C3**.

Conclusion

Ciwujianoside C3 is a potent anti-inflammatory triterpenoid saponin with a well-defined chemical structure and a clear mechanism of action. Its ability to inhibit the TLR4-mediated MAPK and NF-κB signaling pathways highlights its potential as a lead compound for the development of new anti-inflammatory drugs. Further research, including detailed pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of Ciwujianoside C3 and related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [The Chemical Architecture and Bioactivity of Ciwujianoside C3: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611439#chemical-structure-of-ciwujianoside-c3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com